molecular formula C21H21Br2Sb B14594004 Dibromotris(3-methylphenyl)-lambda~5~-stibane CAS No. 61184-34-7

Dibromotris(3-methylphenyl)-lambda~5~-stibane

Katalognummer: B14594004
CAS-Nummer: 61184-34-7
Molekulargewicht: 555.0 g/mol
InChI-Schlüssel: MQMXQLWAGGROTC-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibromotris(3-methylphenyl)-lambda~5~-stibane: is an organoantimony compound with the molecular formula C21H24Br2Sb . This compound is characterized by the presence of antimony (Sb) bonded to three 3-methylphenyl groups and two bromine atoms. It is a member of the organometallic compounds, which are known for their diverse applications in various fields of chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dibromotris(3-methylphenyl)-lambda~5~-stibane typically involves the reaction of antimony trichloride with 3-methylphenyl magnesium bromide, followed by the addition of bromine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

  • Preparation of 3-methylphenyl magnesium bromide:

    • React 3-methylbromobenzene with magnesium in dry ether to form 3-methylphenyl magnesium bromide.
    • Reaction conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon).
  • Formation of this compound:

    • Add antimony trichloride to the prepared 3-methylphenyl magnesium bromide solution.
    • Followed by the addition of bromine to the reaction mixture.
    • Reaction conditions: Low temperature, inert atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: Dibromotris(3-methylphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized to form higher oxidation state antimony compounds.
    • Common reagents: Oxygen, hydrogen peroxide.
  • Reduction:

    • Reduction reactions can convert the compound to lower oxidation state antimony compounds.
    • Common reagents: Reducing agents like lithium aluminum hydride.
  • Substitution:

    • The bromine atoms in the compound can be substituted with other halogens or functional groups.
    • Common reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while substitution reactions can produce various substituted organoantimony compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: Dibromotris(3-methylphenyl)-lambda~5~-stibane is used as a precursor in the synthesis of other organoantimony compounds. It is also employed in catalysis and as a reagent in organic synthesis.

Biology and Medicine: Research is ongoing to explore the potential biological activities of organoantimony compounds, including their use as antimicrobial and anticancer agents. This compound is being investigated for its potential in these areas.

Industry: In the industrial sector, this compound is used in the production of flame retardants, polymers, and other materials that require the incorporation of antimony.

Wirkmechanismus

The mechanism of action of Dibromotris(3-methylphenyl)-lambda~5~-stibane involves its interaction with molecular targets through the antimony center. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with nucleophiles and electrophiles plays a significant role in its reactivity.

Vergleich Mit ähnlichen Verbindungen

    Triphenylantimony dibromide: Another organoantimony compound with similar structural features but different substituents.

    Dibromo(phenyl)-lambda~5~-stibane: Similar in having bromine and antimony but with different organic groups attached.

Uniqueness: Dibromotris(3-methylphenyl)-lambda~5~-stibane is unique due to the presence of three 3-methylphenyl groups, which influence its reactivity and applications. The specific arrangement of these groups around the antimony center provides distinct chemical properties compared to other organoantimony compounds.

Eigenschaften

CAS-Nummer

61184-34-7

Molekularformel

C21H21Br2Sb

Molekulargewicht

555.0 g/mol

IUPAC-Name

dibromo-tris(3-methylphenyl)-λ5-stibane

InChI

InChI=1S/3C7H7.2BrH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-3,5-6H,1H3;2*1H;/q;;;;;+2/p-2

InChI-Schlüssel

MQMXQLWAGGROTC-UHFFFAOYSA-L

Kanonische SMILES

CC1=CC(=CC=C1)[Sb](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.